N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C10H14N2O4S and a molecular weight of 258.29 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitroaniline with isopropylamine and methanesulfonyl chloride . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Step 1: 4-nitroaniline is dissolved in a suitable solvent, such as dichloromethane.
Step 2: Isopropylamine is added to the solution, followed by the slow addition of methanesulfonyl chloride.
Step 3: The reaction mixture is stirred at a low temperature (0-5°C) for several hours.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Reduction: N-Isopropyl-N-(4-aminophenyl)methanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide: Similar structure but with the nitro group in the meta position.
N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide: Similar structure but with the nitro group in the ortho position.
Uniqueness
N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide is unique due to the para position of the nitro group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its meta and ortho counterparts .
Properties
IUPAC Name |
N-(4-nitrophenyl)-N-propan-2-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLGKZLWJYWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.